(R)-(-)-2-(METHYLMETHOXY)-1,2-PROPANEDIOL

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis A study by Shakir, Kumar, & Varkey (1992) discusses the synthesis of derivatives of 1,2-propanediol, which are structurally related to (R)-(-)-2-(Methy1methoxy)-1,2-propanediol. The synthesis involves the reaction of 3-mercapto-1,2-propanediol and its derivatives with metal compounds, demonstrating complex chemical processes that yield these specialized compounds.

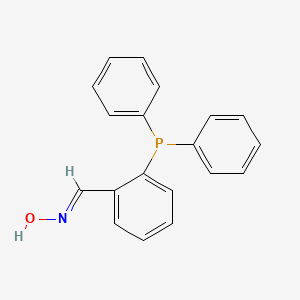

Molecular Structure Analysis The molecular structure of compounds similar to (R)-(-)-2-(Methy1methoxy)-1,2-propanediol has been explored in-depth. Friedemann et al. (1995) provide insights into the structure of 1,2-propanediol systems, including their monomers, dimers, and hydrates (Friedemann, Fengler, Naumann, & Gromann, 1995). Their work highlights the complexity and diversity of these molecular structures, essential for understanding the properties and applications of (R)-(-)-2-(Methy1methoxy)-1,2-propanediol.

Chemical Reactions and Properties Research by Simpson et al. (1996) on the hydrocarbonylation of propanols, closely related to 1,2-propanediol, reveals interesting chemical properties and potential reactions (Simpson, Currie, Andersen, Cole-Hamilton, & Green, 1996). These studies contribute to understanding the chemical behavior and reactivity of (R)-(-)-2-(Methy1methoxy)-1,2-propanediol in various environments.

Physical Properties Analysis The physical properties of compounds structurally similar to (R)-(-)-2-(Methy1methoxy)-1,2-propanediol have been explored in the context of enzymatic reactions and their efficiencies. Oeggl et al. (2018) discuss the synthesis of 4-methoxyphenyl-1,2-propanediol isomers, highlighting the importance of physical properties in the synthesis and application of these compounds (Oeggl, Maßmann, Jupke, & Rother, 2018).

Chemical Properties Analysis Kuriyama et al. (2012) investigate the hydrogenation of esters, providing insights into the chemical properties relevant to compounds like (R)-(-)-2-(Methy1methoxy)-1,2-propanediol. Their research into catalysis and chemical transformations is crucial for understanding how these compounds react under various conditions (Kuriyama, Matsumoto, Ogata, Ino, Aoki, Tanaka, Ishida, Kobayashi, Sayo, & Saito, 2012).

Wissenschaftliche Forschungsanwendungen

Metabolic Engineering for Biosynthesis

1,2-Propanediol (1,2-PDO) is an industrial chemical with extensive applications. Research has focused on the biosynthesis of 1,2-PDO through metabolic engineering. For example, Escherichia coli was engineered to convert lactic acid isomers into R-1,2-PDO and S-isomer, demonstrating promising yields and optical purities for potential industrial application (Niu et al., 2018). Another study improved the production of enantiomerically pure (R)‐1,2‐propanediol from glucose in E. coli, showcasing different strategies like metabolic pathway construction and fermentation process enhancement (Altaras & Cameron, 2000).

Catalytic Hydrogenation Processes

Catalytic hydrogenation of esters is another approach for synthesizing (R)-1,2-propanediol. A study developed a ruthenium catalyst for the efficient hydrogenation of esters, with a process specifically tailored for the production of (R)-1,2-propanediol with high optical purity (Kuriyama et al., 2012).

Enzymatic Pathways and Applications

The asymmetric oxidation of 1,3-propanediols to chiral hydroxyalkanoic acids is another significant application, as demonstrated by Rhodococcus sp. 2N, which exhibited (R)-selective oxidation with potential industrial relevance (Kikukawa et al., 2019). Also, the versatile application of 1,2-propanediol in industries like polymers, food, and pharmaceuticals is underlined by its production from renewable resources using microbial fermentation processes (Saxena et al., 2010).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for (R)-(-)-2-(METHYLMETHOXY)-1,2-PROPANEDIOL involves a series of reactions starting with commercially available starting materials. The key steps involve the protection of the hydroxyl groups followed by the introduction of the methyl ether and the reduction of the carbonyl group. The final step involves the removal of the protecting groups to yield the desired product.", "Starting Materials": [ "Glyceraldehyde", "Methyl iodide", "Sodium borohydride", "Diethyl ether", "Acetic anhydride", "Sulfuric acid", "Sodium bicarbonate", "Sodium sulfate" ], "Reaction": [ "Step 1: Protection of the hydroxyl groups of glyceraldehyde using acetic anhydride and sulfuric acid to yield diacetate", "Step 2: Methylation of the diacetate using methyl iodide and sodium bicarbonate to yield the dimethyl acetal", "Step 3: Reduction of the carbonyl group using sodium borohydride in diethyl ether to yield the diol", "Step 4: Removal of the protecting groups using sulfuric acid and sodium sulfate to yield (R)-(-)-2-(METHYLMETHOXY)-1,2-PROPANEDIOL" ] } | |

CAS-Nummer |

159350-97-7 |

Molekularformel |

C5H12O3 |

Molekulargewicht |

120.15 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxo-4-{3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl}hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B1149460.png)